molecular formula C9H9IO3 B1149493 ethyl 2-iodosylbenzoate CAS No. 110349-23-0

ethyl 2-iodosylbenzoate

Cat. No.: B1149493
CAS No.: 110349-23-0
M. Wt: 292.07043
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-iodosylbenzoate is an organic compound with the molecular formula C9H9IO3 It is a derivative of benzoic acid, where the hydrogen atom at the second position of the benzene ring is replaced by an iodosyl group (IO) and the carboxyl group is esterified with ethanol

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-iodosylbenzoate can be synthesized through several methods. One common approach involves the oxidation of ethyl 2-iodobenzoate. The oxidation can be carried out using oxidizing agents such as Oxone® in aqueous solution under mild conditions at room temperature . This method is advantageous due to its simplicity and the use of non-explosive reagents.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and oxidation reactions can be applied. Industrial production would likely involve large-scale oxidation processes with appropriate safety measures and quality control to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-iodosylbenzoate undergoes various chemical reactions, including:

    Oxidation: As an iodosyl compound, it can participate in oxidation reactions, acting as an oxidizing agent.

    Substitution: The iodosyl group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

Major Products

The primary product of the oxidation of ethyl 2-iodobenzoate is this compound. Further reactions can lead to the formation of various derivatives depending on the reagents and conditions used.

Scientific Research Applications

Ethyl 2-iodosylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-iodosylbenzoate primarily involves its role as an oxidizing agent. The iodosyl group (IO) can transfer oxygen atoms to other molecules, facilitating oxidation reactions. This property makes it useful in various chemical transformations where oxidation is required.

Comparison with Similar Compounds

Ethyl 2-iodosylbenzoate can be compared with other similar compounds such as:

    Ethyl 2-iodobenzoate: This is the precursor to this compound and differs by having an iodine atom instead of an iodosyl group.

    Iodosylbenzene: Another iodosyl compound, but without the ester group, making it less versatile in certain reactions.

Properties

CAS No.

110349-23-0

Molecular Formula

C9H9IO3

Molecular Weight

292.07043

Synonyms

ethyl 2-iodosylbenzoate

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.